N-benzyl-N-methyl-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide
Description
N-benzyl-N-methyl-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide is a complex organic compound with a unique structure that includes a benzyl group, a methyl group, and a thiazolidinone ring
Properties
IUPAC Name |
N-benzyl-N-methyl-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-14-13-26(24,25)21(18(14)22)17-10-6-9-16(11-17)19(23)20(2)12-15-7-4-3-5-8-15/h3-11,14H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCRIPSHHKXAFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)N(C)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-methyl-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide typically involves multiple steps. One common method includes the reaction of benzylamine with methyl isocyanate to form N-benzyl-N-methylurea. This intermediate is then reacted with 4-methyl-1,2-thiazolidine-3,5-dione under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as toluene and catalysts like tetrabutylammonium iodide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-methyl-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and methyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or thiazolidinones.
Scientific Research Applications
N-benzyl-N-methyl-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-N-methyl-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes, such as tyrosinase, by binding to the active site and preventing substrate access. This inhibition can lead to various biological effects, including the modulation of metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-benzylbenzamide: Similar structure but lacks the thiazolidinone ring.
N-methylbenzamide: Similar structure but lacks the benzyl group and thiazolidinone ring.
Uniqueness
N-benzyl-N-methyl-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide is unique due to the presence of the thiazolidinone ring, which imparts specific chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
